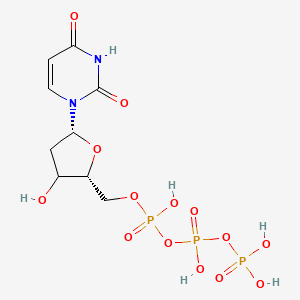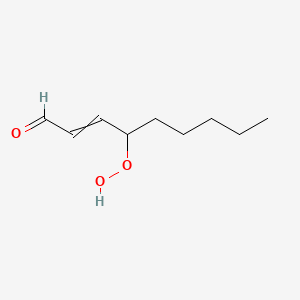
Pentabromuro de fósforo
Descripción general
Descripción
Phosphorus pentabromide is a reactive, yellow crystalline solid with the chemical formula PBr5. It is known for its highly corrosive nature and strong irritant properties. In the solid state, it exists as tetrabromophosphonium bromide ([PBr4]+ Br−), but in the vapor phase, it dissociates into phosphorus tribromide (PBr3) and bromine (Br2) .
Aplicaciones Científicas De Investigación
Phosphorus pentabromide is widely used in various scientific research applications:
Chemistry: It serves as a brominating agent to convert alcohols to bromides and in the dibromination of ketones.
Material Science: It is used as a phosphorus source in the preparation of indium phosphide (InP) nanowires.
Organic Synthesis: It is employed in the synthesis of phosphoryl bromide and other organophosphorus compounds.
Mecanismo De Acción
Target of Action
Phosphorus pentabromide (PBr5) is primarily used as a brominating agent in organic chemistry . Its primary targets are carboxylic acids, alcohols, and ketones .
Mode of Action
Phosphorus pentabromide interacts with its targets by converting carboxylic acids to acyl bromides and phenols, and secondary alcohols to the corresponding bromides . This conversion is facilitated by the highly reactive nature of PBr5 .
Biochemical Pathways
Phosphorus, as an element, plays a crucial role in several biochemical pathways. It is an essential component of important biomolecules such as DNA, RNA, ATP, NADPH, and phospholipids, and is also involved in respiration and photosynthesis . .
Pharmacokinetics
Pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME) are typically studied for drugs and bioactive compoundsIt’s worth noting that pbr5 is a reactive solid that decomposes above 100 °c .
Result of Action
The result of phosphorus pentabromide’s action is the conversion of target molecules into their brominated derivatives . For example, it can convert carboxylic acids into acyl bromides, which are useful intermediates in organic synthesis .
Action Environment
Phosphorus pentabromide is sensitive to its environment. It decomposes above 100 °C and reacts with water . Therefore, it should be stored in a cool, dry environment . Its reactivity and stability can be influenced by factors such as temperature, humidity, and the presence of other reactive substances .
Análisis Bioquímico
Biochemical Properties
Phosphorus pentabromide is primarily used in organic chemistry as a brominating agent . It is known to convert carboxylic acids to acyl bromides . There is limited information available on its interaction with enzymes, proteins, and other biomolecules.
Cellular Effects
Given its corrosive nature and strong irritation to skin and eyes, it is likely to have significant effects on cellular processes . Specific impacts on cell signaling pathways, gene expression, and cellular metabolism are not currently documented in the literature.
Molecular Mechanism
It is known to decompose above 100 °C to give phosphorus tribromide and bromine . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not currently known.
Temporal Effects in Laboratory Settings
Phosphorus pentabromide is known to decompose above 100 °C to give phosphorus tribromide and bromine . This suggests that its effects may change over time in laboratory settings, particularly at elevated temperatures. Specific information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.
Dosage Effects in Animal Models
There is currently no available information on the effects of Phosphorus pentabromide at different dosages in animal models. Given its corrosive nature, it is likely to have toxic or adverse effects at high doses .
Metabolic Pathways
It does not interact with enzymes or cofactors, and does not affect metabolic flux or metabolite levels .
Subcellular Localization
There is currently no available information on the subcellular localization of Phosphorus pentabromide or any effects on its activity or function .
Métodos De Preparación
Phosphorus pentabromide is typically prepared by the direct addition of bromine to phosphorus tribromide. This reaction must be conducted at temperatures below the decomposition point of phosphorus pentabromide, which is around 100°C. The reaction can be represented as: [ \text{PBr}_3 + \text{Br}_2 \rightarrow \text{PBr}_5 ]
In an industrial setting, the preparation involves maintaining the reaction mixture at a temperature of 20°C to 30°C to prevent decomposition . The process is challenging due to the heat sensitivity and highly reactive nature of phosphorus pentabromide.
Análisis De Reacciones Químicas
Phosphorus pentabromide undergoes several types of chemical reactions, including:
Decomposition: At temperatures above 100°C, it decomposes into phosphorus tribromide and bromine[ \text{PBr}_5 \rightarrow \text{PBr}_3 + \text{Br}_2 ]
Hydrolysis: It reacts vigorously with water to produce hydrobromic acid and phosphoric acid[ \text{PBr}_5 + 4\text{H}_2\text{O} \rightarrow \text{H}_3\text{PO}_4 + 5\text{HBr} ]
Substitution: In organic chemistry, it is used to convert carboxylic acids to acyl bromides.
Comparación Con Compuestos Similares
Phosphorus pentabromide can be compared with other phosphorus halides such as:
- Phosphorus pentafluoride (PF5)
- Phosphorus pentachloride (PCl5)
- Phosphorus pentaiodide (PI5)
- Phosphorus tribromide (PBr3)
Among these, phosphorus pentabromide is unique due to its specific reactivity and applications in bromination reactions. Unlike phosphorus pentachloride, which is more commonly used, phosphorus pentabromide is preferred in reactions requiring bromine atoms .
Propiedades
IUPAC Name |
pentabromo-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Br5P/c1-6(2,3,4)5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRKVRHZNLKTPGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(Br)(Br)(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br5P, PBr5 | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4242 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus pentabromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_pentabromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064874 | |
| Record name | Phosphorane, pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus pentabromide appears as a yellow crystalline solid that is shipped in sealed containers. Strongly irritating to skin and eyes. Used to make other chemicals., Yellow crystals; [CAMEO] | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4242 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus pentabromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1624 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
7789-69-7 | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4242 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Pentabromophosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus pentabromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorane, pentabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphorane, pentabromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phosphorus pentabromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORUS PENTABROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D9WIS0BQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
A: Phosphorus pentabromide (PBr5) primarily acts as a potent brominating agent. It reacts vigorously with alcohols, carboxylic acids, and amides, replacing hydroxyl or carbonyl oxygen with bromine atoms. [, , , , , ] This reactivity stems from the electrophilic nature of the phosphorus center and the good leaving group ability of bromide ions. For instance, PBr5 converts alcohols to alkyl bromides, carboxylic acids to acyl bromides, and amides to nitriles via intermediate imidoyl bromide species. [, , , , ] The resulting brominated products often serve as versatile intermediates in organic synthesis.
A: The Raman spectrum of solid PBr5 exhibits characteristic bands at frequencies of 72 cm-1, 140 cm-1, 189 cm-1, 227 cm-1, 367 cm-1, and 474 cm-1. [] These bands correspond to the fundamental vibrations of the PBr4+ tetrahedron. [] The Raman spectrum of liquid phosphorus oxybromide (POBr3), a compound derived from PBr5, has also been studied to elucidate its molecular structure. [] UV-Vis spectrophotometry has been employed to investigate the nature of PBr5 solutions in various solvents. []
A: Phosphorus pentabromide is highly reactive and corrosive. [] It reacts violently with water, producing phosphoric acid (H3PO4) and hydrobromic acid (HBr). [] Therefore, it needs to be handled under anhydrous conditions. It is soluble in carbon disulfide (CS2) and carbon tetrachloride (CCl4). [] It decomposes above 100°C. []
ANone: While the provided research abstracts do not specifically mention computational studies on PBr5, computational chemistry techniques like molecular mechanics, quantum mechanics, and molecular dynamics simulations could be employed to study its structure, bonding, reactivity, and interactions with other molecules.
A: PBr5 is highly sensitive to moisture and hydrolyzes readily. [] Therefore, storage under dry and inert conditions, preferably under nitrogen, is crucial. [] Formulation strategies could involve encapsulating PBr5 in a moisture-proof matrix or using suitable solvents to prepare stable solutions.
A: PBr5 is corrosive and highly toxic. [] Appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety goggles should be worn when handling this compound. It's crucial to work in a well-ventilated area or under a fume hood to minimize exposure risks. [] Waste disposal should comply with local regulations.
A: Depending on the specific application, alternative brominating agents like phosphorus tribromide (PBr3), thionyl bromide (SOBr2), or N-bromosuccinimide (NBS) could be considered. [, , ] The choice of reagent often depends on factors like reactivity, selectivity, cost, and safety considerations.
A: Research on PBr5 dates back to the early days of inorganic chemistry. Early studies focused on its synthesis, characterization, and use as a reagent for converting alcohols to alkyl bromides. Over the years, its structure has been investigated using techniques like X-ray diffraction. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















